- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Cas no 742049-41-8 (Isavuconazonium)
Isavuconazonium structure
Product Name:Isavuconazonium
Numero CAS:742049-41-8
MF:C35H35F2N8O5S
MW:717.764812707901
CID:5037720
Update Time:2023-08-25
Isavuconazonium Proprietà chimiche e fisiche
Nomi e identificatori
-
- Isavuconazonium
- Isavuconazonium ion
- Isavuconazonium [USAN]
- Isavuconazonium (USAN)
- VH2L779W8Q
- BCP23773
- DB06636
- 1-((2R,3R)-3-(4-(4-Cyanophenyl)-1,3-thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-4-((1RS)-1-(methyl-(3-(((methylamino)acetyloxy)methyl)pyridin-2-yl)carbamoyloxy(ethyl)-1,2,4-triazolium
- Glycine, N-methyl-, (2-(((1-(1-((2R,3R)-3-(4-(4-cya
-
- Inchi: 1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1
- Chiave InChI: RSWOJTICKMKTER-QXLBVTBOSA-N
- Sorrisi: S1C=C(C2C=CC(C#N)=CC=2)N=C1[C@H](C)[C@@](C1C=C(C=CC=1F)F)(CN1C=[N+](C=N1)C(C)OC(N(C)C1C(=CC=CN=1)COC(CNC)=O)=O)O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 51
- Conta legami ruotabili: 15
- Complessità: 1210
- XLogP3: 4.1
- Superficie polare topologica: 188
Isavuconazonium Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | LN4037649-500g |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 500g |
RMB 644.00 | 2025-02-21 | |
| Cooke Chemical | LN4037649-500ug |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 500ug |
RMB 644.00 | 2023-09-07 | |
| Cooke Chemical | LN4037649-1mg |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 1mg |
RMB 1216.00 | 2025-02-21 | |
| Cooke Chemical | LN4037649-5mg |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 5mg |
RMB 4612.00 | 2025-02-21 |
Isavuconazonium Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C
Riferimento
- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C
Riferimento
- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Riferimento
- Preparation of isavuconazonium sulfate, China, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C
Riferimento
- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt
Riferimento
- Preparation of isavuconazole sulfate, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
Riferimento
- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C
Riferimento
- Process for the preparation of isavuconazonium sulfate, India, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Preparation of isavuconazonium sulfate, China, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,
Isavuconazonium Raw materials
- Sulfate (7CI,8CI,9CI)
- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide
- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride
- NND-2252305
- Isavuconazonium
- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Chlorosulfate
- Sulfate, hydrogen(8CI,9CI)
- Isavuconazole
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- Isavuconazonium iodide hydrochloride
Isavuconazonium Preparation Products
Isavuconazonium Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
742049-41-8 (Isavuconazonium) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti